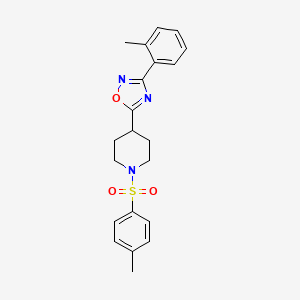

3-(o-Tolyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole

Descripción

Propiedades

IUPAC Name |

3-(2-methylphenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-15-7-9-18(10-8-15)28(25,26)24-13-11-17(12-14-24)21-22-20(23-27-21)19-6-4-3-5-16(19)2/h3-10,17H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXKLGPYHJKQJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=CC=C4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(o-Tolyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an o-tolyl hydrazine derivative with a tosylpiperidine derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

3-(o-Tolyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the aromatic ring or the piperidine moiety.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, sulfonating agents like chlorosulfonic acid for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that derivatives of 1,2,4-oxadiazole exhibit a wide range of pharmacological properties. The following sections detail specific applications of 3-(o-Tolyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole based on recent studies.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells. For instance:

- In Vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines, including glioblastoma. In assays, it was found to damage DNA and inhibit cell proliferation effectively .

- Mechanism of Action : The anticancer activity is attributed to its ability to interact with cellular pathways involved in apoptosis and cell cycle regulation. Specific studies have reported that compounds similar to 3-(o-Tolyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole can disrupt mitochondrial function and activate caspases leading to programmed cell death .

Antidiabetic Potential

Emerging evidence suggests that oxadiazole derivatives may possess antidiabetic properties:

- Model Studies : In vivo studies using Drosophila melanogaster as a model organism indicated that certain oxadiazole derivatives effectively lower glucose levels and improve insulin sensitivity .

- Mechanistic Insights : The mechanism may involve modulation of glucose metabolism and enhancement of insulin signaling pathways.

Antimicrobial Activity

Compounds containing the oxadiazole ring have been investigated for their antimicrobial properties:

- Activity Against Pathogens : Studies have shown that 3-(o-Tolyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole exhibits activity against both Gram-positive and Gram-negative bacteria. The structure allows for effective penetration of bacterial membranes .

Comparative Analysis of Oxadiazole Derivatives

The following table summarizes the biological activities of various oxadiazole derivatives compared to 3-(o-Tolyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole:

| Compound Name | Anticancer Activity | Antidiabetic Activity | Antimicrobial Activity |

|---|---|---|---|

| 3-(o-Tolyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole | High | Moderate | Moderate |

| 5-Bromo-1,2,4-Oxadiazole | Moderate | Low | High |

| 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles | High | High | Low |

Case Studies

Several case studies highlight the effectiveness of oxadiazole derivatives:

Case Study 1: Glioblastoma Treatment

A study evaluated the efficacy of a series of oxadiazoles on LN229 glioblastoma cells. Results indicated that compounds similar to 3-(o-Tolyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole significantly reduced cell viability and induced apoptosis through mitochondrial pathways .

Case Study 2: Diabetes Management

Another investigation focused on the effects of oxadiazoles on glucose levels in diabetic models. The study demonstrated that specific derivatives could significantly reduce blood glucose levels and improve metabolic profiles in Drosophila melanogaster .

Mecanismo De Acción

The mechanism of action of 3-(o-Tolyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparación Con Compuestos Similares

5-Phenyl-3-(o-tolyl)-1,2,4-oxadiazole (CAS: 1400191-58-3)

3-Benzhydryl-5-(piperidin-4-yl)-1,2,4-oxadiazole (CAS: 849925-02-6)

- Structure : Features a benzhydryl group at position 3 and an unprotected piperidine at position 3.

- Properties : The free piperidine amine enhances basicity but reduces metabolic stability compared to the tosyl-protected analog. It is associated with handling hazards (e.g., irritant properties) .

Functional Analogues with Bioactive Substituents

Anthranilic Diamide Analogs (e.g., Compound 3IIl)

- Structure : Contains a 1,2,4-oxadiazole linked to anthranilic diamide pharmacophores.

- Activity : Demonstrates insecticidal efficacy (LC₅₀ = 0.20 mg L⁻¹ against Plutella xylostella), attributed to bioisosteric replacement of amide bonds with oxadiazole .

- Comparison : The target compound’s tosylpiperidine group may confer distinct target selectivity compared to the diamide moiety.

Apoptosis Inducer 1d (5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole)

- Structure : Substituted with electron-withdrawing groups (CF₃, Cl) at positions 3 and 4.

- Activity: Induces G₁ phase arrest and apoptosis in cancer cells (IC₅₀ = 0.5–1.0 µM).

Physicochemical and Pharmacokinetic Comparisons

Actividad Biológica

3-(o-Tolyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, known for its diverse biological activities. The structural features of oxadiazoles contribute to their pharmacological effects, making them valuable in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.

Structure and Synthesis

The compound is characterized by the presence of an oxadiazole ring fused with a tosylpiperidine moiety. The synthesis typically involves multi-step reactions starting from tosyl chloride and piperidine derivatives, leading to various substituted oxadiazoles.

Antibacterial Activity

Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant antibacterial properties. A study highlighted that compounds similar to 3-(o-Tolyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole were effective against several bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 7.9 μg/mL to 62.5 μg/mL, indicating potent antibacterial activity compared to standard antibiotics such as Ampicillin .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 3-(o-Tolyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole | S. aureus | 7.9 |

| 3-(o-Tolyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole | E. coli | 62.5 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies showed that derivatives containing the oxadiazole moiety inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For instance, a related compound exhibited an IC50 value of 24.74 µM against MCF-7 cells, significantly outperforming standard chemotherapeutics like 5-Fluorouracil .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| MCF-7 | 3-(o-Tolyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole | 24.74 |

| HCT-116 | Similar Derivative | 4.38 |

Anti-inflammatory Activity

In addition to its antibacterial and anticancer effects, the compound has shown potential anti-inflammatory activity. Studies suggest that oxadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Specific mechanisms include the inhibition of cyclooxygenase (COX) enzymes and modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathways .

Case Studies

Several case studies have documented the synthesis and biological evaluation of oxadiazole derivatives:

- Antibacterial Screening : A study synthesized a series of propanamide derivatives incorporating the oxadiazole structure and assessed their antibacterial efficacy against five bacterial strains. Compounds with similar structures demonstrated significant activity against both gram-positive and gram-negative bacteria .

- Anticancer Evaluation : Another investigation focused on a series of 1,3,4-oxadiazole derivatives where compounds were tested against various cancer cell lines. Results indicated that some derivatives had IC50 values comparable to established anticancer drugs .

- Mechanistic Studies : Research has also delved into the mechanisms by which these compounds exert their biological effects, including studies on their interaction with biomacromolecules through hydrogen bonding and other molecular interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(o-Tolyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole, and how can purity be maximized?

- Methodology : The compound can be synthesized via iridium-catalyzed amination under standard conditions (e.g., 50°C in DME solvent). Key steps include coupling crotyl acetate derivatives with piperidine-containing precursors, followed by purification via flash column chromatography (SiO₂, gradient elution with hexane:ethyl acetate). Purity ≥99% is achievable with analytical validation by ¹H/¹³C NMR, HRMS, and SFC (for enantiomeric excess) .

- Critical Parameters : Control reaction temperature, solvent polarity, and chromatography gradient to minimize byproducts. Use anhydrous conditions to prevent hydrolysis of the tosyl group.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : Confirm regiochemistry of the o-tolyl group and piperidine substitution patterns (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl/oxadiazole carbons) .

- HRMS : Validate molecular formula and isotopic patterns.

- SFC/Chiral HPLC : Assess enantiopurity if asymmetric synthesis is employed .

- FTIR : Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for oxadiazole) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Methodology : Prioritize target-based assays (e.g., enzyme inhibition for kinases or proteases) and cell viability assays (e.g., MTT in cancer cell lines). For example, oxadiazoles with similar structures show activity in caspase-based apoptosis induction assays and GSK-3β inhibition studies .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the piperidine or o-tolyl groups) influence biological activity?

- SAR Insights :

- Piperidine Modifications : Tosyl groups enhance metabolic stability by reducing CYP450-mediated oxidation. Substitution with bulkier groups (e.g., cyclobutyl) may improve target binding .

- o-Tolyl vs. Other Aryl Groups : Electron-withdrawing groups (e.g., trifluoromethyl) on the aryl ring enhance electrophilicity, potentially improving interactions with hydrophobic enzyme pockets .

- Oxadiazole Core : Replacing 1,2,4-oxadiazole with 1,3,4-oxadiazole reduces lipophilicity (log D), affecting membrane permeability .

Q. How can computational modeling guide the design of derivatives with improved binding affinity?

- Approach :

- Docking Studies : Use crystal structures of target proteins (e.g., GSK-3β or FXR/PXR receptors) to predict binding modes. Focus on hydrogen bonding with the oxadiazole ring and hydrophobic interactions with the tolyl group .

- MD Simulations : Assess stability of ligand-protein complexes over time.

- QSAR Models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data .

Q. How can contradictions in biological activity data across studies be resolved?

- Troubleshooting :

- Assay Conditions : Compare buffer pH, serum content, and incubation times. For example, serum proteins may sequester lipophilic compounds, reducing apparent potency .

- Cell Line Variability : Validate target expression levels (e.g., via Western blot) in different models.

- Metabolic Stability : Use liver microsomes to assess interspecies differences in clearance rates .

Q. What strategies improve metabolic stability and pharmacokinetics (PK) for in vivo studies?

- Optimization Tactics :

- Log D Adjustment : Reduce lipophilicity via polar substituents (e.g., sulfonamides) to decrease CYP450 affinity .

- Prodrug Design : Mask labile groups (e.g., tosyl) with ester or carbamate linkers for sustained release .

- Species-Specific PK : Pre-screen in rodent and human hepatocytes to predict clearance and adjust dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.